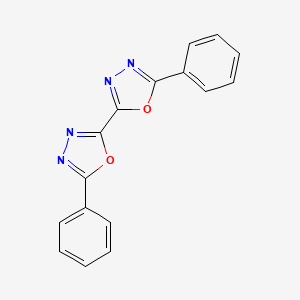

5,5'-diphenyl-2,2'-bi-1,3,4-oxadiazole

Übersicht

Beschreibung

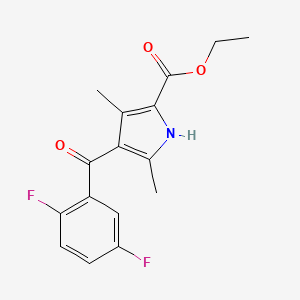

5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . The molecular formula of this compound is C16H10N4O2 .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 5,5’-diphenyl-2,2’-bi-1,3,4-oxadiazole, has been a topic of interest in many research studies . Various methods have been developed for the synthesis of these compounds, including the use of nitrogen- and oxygen-containing scaffolds . The synthesis often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis

The molecular structure of 5,5’-diphenyl-2,2’-bi-1,3,4-oxadiazole consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, which can cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving 5,5’-diphenyl-2,2’-bi-1,3,4-oxadiazole are diverse and depend on the specific conditions and reactants used . For instance, the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazole derivatives .Wissenschaftliche Forschungsanwendungen

Medicine: Anticancer Activity

5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole: derivatives have been studied for their potential as anticancer agents. These compounds have shown promise in inhibiting the growth of cancer cells. For instance, certain oxadiazole derivatives have been evaluated against various cancer cell lines, demonstrating the ability to induce cell death and inhibit proliferation .

Agriculture: Plant Protection

In the agricultural sector, oxadiazole derivatives are utilized for their herbicidal, insecticidal, and fungicidal properties. They play a crucial role in protecting crops from pests and diseases, thereby enhancing yield and quality. The insecticidal activity of these compounds, including their efficacy against house flies and leaf rollers, is particularly noteworthy .

Pharmaceutical Industry: Drug Synthesis

The synthesis of biologically active compounds, including those with oxadiazole rings, is a significant area of research in the pharmaceutical industry. These heterocyclic compounds are integral to developing new medications for various diseases affecting humans and animals .

Material Science: Scintillating Materials

Oxadiazole derivatives are also important in material science, particularly in creating scintillating materials. These materials are used in radiation detection and measurement, which is vital in medical diagnostics, security systems, and nuclear physics research .

Liquid Crystal Technology: Bent-core Liquid Crystals

5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole: based compounds have been explored for their application in bent-core liquid crystals (BCLCs). BCLCs exhibit unique properties like spontaneous mirror symmetry breaking and polar switching, which are essential for developing advanced display technologies .

Organic Electronics: Fluorescent Materials

In the field of organic electronics, oxadiazole derivatives are recognized for their excellent thermal stability, oxidation resistance, and strong blue fluorescence emission. These properties make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Zukünftige Richtungen

The future directions in the research of 5,5’-diphenyl-2,2’-bi-1,3,4-oxadiazole and other 1,3,4-oxadiazoles involve further exploration of their synthesis, properties, and potential applications . There is a need for new chemical entities to act against various diseases, and 1,3,4-oxadiazoles, being versatile in the arsenal of drug discovery, hold promise in this regard .

Wirkmechanismus

Target of Action

5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole is a versatile molecule with a wide range of applications. It has been found to exhibit unique properties in the field of liquid crystal technology . The primary targets of this compound are the liquid crystalline (LC) phases, where it influences the self-assembly of bent-core molecules .

Mode of Action

The compound interacts with its targets by influencing the self-assembly in liquid crystalline phases . It exhibits unique properties like spontaneous breaking of the mirror symmetry and polar switching by electric fields . The compound’s interaction with its targets leads to a transition from non-modulated via modulated synclinic SmC phases to optically almost isotropic sponge phases .

Biochemical Pathways

The compound’s action affects the formation of polarization modulated smectic phases with oblique lattice, followed by optically isotropic LC phases with grainy and sponge-like 3D modulated layers, and finally isotropic crystalline phases . The silylated and non-silylated 1,3,4-oxadiazole based BCLCs have almost identical phase sequences .

Result of Action

The result of the compound’s action is the formation of distinct types of achiral and mirror-symmetry broken chiral (dark conglomerate type) isotropic LC phases . Elongation of the bent core unit of the silylated oxadiazoles favours synpolar order, leading to a ferroelectric LC phase, while 3D layer distortion is suppressed .

Action Environment

The action of 5,5’-diphenyl-2,2’-bi-1,3,4-oxadiazole is influenced by environmental factors such as temperature . Lowering the temperature leads to growing packing density, which influences the compound’s action and efficacy

Eigenschaften

IUPAC Name |

2-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c1-3-7-11(8-4-1)13-17-19-15(21-13)16-20-18-14(22-16)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOOTRTXMHTXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284915 | |

| Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole | |

CAS RN |

7688-27-9 | |

| Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)

![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)

![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)

![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)